2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
Overview
Description
“2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate” is a chemical compound with the molecular formula C10H12N2O2 . It contains a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 nitrile (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 primary alcohol .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D and 3D chemical structure images of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 192.21448 g/mol . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Structural Characterization
The scientific applications of 2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate extend to the synthesis and structural characterization of certain compounds. For example, triorganotin(IV) derivatives of a related compound, 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, have been synthesized and characterized, revealing complex structures and coordination patterns (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Chemoselective Acetylation in Drug Synthesis
The compound has been involved in chemoselective acetylation processes, crucial in drug synthesis. N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, is synthesized through acetylation of 2-aminophenol, a process facilitated by specific catalysts (Magadum & Yadav, 2018).
Interaction Studies with Proteins
In a different domain, the crystal structure of a zwitterionic form of a related compound, D(−)-amino-(4-hydroxyphenyl)acetate, was analyzed to understand its intermolecular interactions, which is significant for biological applications (Báthori & Bourne, 2009).
Biochemical Pathway Analysis
The compound is also relevant in studying biochemical pathways. For instance, mixed rumen micro-organisms incorporate similar compounds into amino acids, providing insights into amino acid biosynthesis (Sauer, Erfle, & Mahadevan, 1975).
Fluorescence and Binding Studies
Fluorescence and binding studies involving derivatives of p-hydroxycinnamic acid, related to 2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate, have been conducted to understand interactions with bovine serum albumin, providing a foundation for biological and pharmacological applications (Meng, Zhu, Zhao, Yu, & Lin, 2012).
properties
IUPAC Name |
2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c11-9(10(14)15-6-5-12)7-1-3-8(13)4-2-7/h1-4,9,12-13H,5-6,11H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPKNZWHTKSACQ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)OCCO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)OCCO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174189 | |
Record name | 2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | |
CAS RN |
203007-73-2 | |
Record name | 2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203007732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYETHYL (2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V195RLK2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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